2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
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Overview
Description
2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a pyrimidine moiety, a piperazine ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2-methylphenol and trifluoromethylpyrimidine.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrimidine derivative reacts with piperazine under controlled conditions.
Final Coupling: The final step involves coupling the pyrimidine-piperazine intermediate with 2-methylphenoxyacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-fibrotic agent, showing better activity than some existing drugs.
Biological Research: It is used in studies involving cellular pathways and molecular targets, particularly in cancer research.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: This compound also features a pyrimidine core and piperazine ring but differs in its side chains.
2-chloro-1-{2-methyl-4-[6-(2-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl}propan-1-one: Similar in structure but with a chloro substituent instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-(2-methylphenoxy)-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-13-4-2-3-5-14(13)27-11-17(26)25-8-6-24(7-9-25)16-10-15(18(19,20)21)22-12-23-16/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPQCQLLOVIUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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